4,5-Diphenyl-1,3-thiazolidine-2-thione

Catalog No.
S14987243
CAS No.
81731-78-4
M.F
C15H13NS2
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diphenyl-1,3-thiazolidine-2-thione

CAS Number

81731-78-4

Product Name

4,5-Diphenyl-1,3-thiazolidine-2-thione

IUPAC Name

4,5-diphenyl-1,3-thiazolidine-2-thione

Molecular Formula

C15H13NS2

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C15H13NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)

InChI Key

LVXRKPDOAQFRSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(SC(=S)N2)C3=CC=CC=C3

4,5-Diphenyl-1,3-thiazolidine-2-thione is a five-membered heterocyclic compound characterized by a thiazolidine ring containing sulfur and nitrogen atoms. The compound features two phenyl groups at the 4 and 5 positions and a thione functional group at position 2, giving it unique chemical properties. Its molecular formula is C13H12N2SC_{13}H_{12}N_{2}S, and it has a molar mass of approximately 232.31 g/mol. The structure of 4,5-diphenyl-1,3-thiazolidine-2-thione can be represented as follows:

Structure C13H12N2S\text{Structure }\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{S}

This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of thiazolidine derivatives. These include:

  • Nucleophilic Substitution Reactions: The thione group can react with nucleophiles to form thiazolidine derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form larger heterocyclic compounds.
  • Oxidation Reactions: The thione can be oxidized to form sulfoxides or sulfones under appropriate conditions.

For instance, the compound can be synthesized through the reaction of phenyl isothiocyanate with an appropriate amine or through cyclization from corresponding precursors involving thioketones .

Research indicates that 4,5-diphenyl-1,3-thiazolidine-2-thione exhibits various biological activities, including:

  • Antioxidant Properties: It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties against certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations indicate that this compound may inhibit the growth of cancer cells, making it a candidate for further pharmacological studies.

The biological activity is attributed to its ability to interact with biological macromolecules, potentially influencing various metabolic pathways .

The synthesis of 4,5-diphenyl-1,3-thiazolidine-2-thione can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of phenyl isothiocyanate with an amine in the presence of a catalyst such as Lewis acids.
  • Cyclization from Thioketones: Another approach is the cyclization of thioketones with amines or other nucleophiles under acidic or basic conditions.
  • Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that allow for more efficient synthesis with higher yields .

These methods highlight the versatility of synthetic strategies available for producing this compound.

4,5-Diphenyl-1,3-thiazolidine-2-thione has several potential applications:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound in drug development for diseases related to oxidative stress and microbial infections.
  • Agricultural Chemistry: Its antimicrobial properties suggest possible uses in agriculture as a pesticide or fungicide.
  • Material Science: Its unique chemical structure may find applications in developing new materials with specific electronic or optical properties.

The compound's diverse applications underscore its significance in both pharmaceutical and industrial contexts .

Interaction studies involving 4,5-diphenyl-1,3-thiazolidine-2-thione have focused on its binding affinity to various biological targets. Research indicates that this compound can interact with enzymes and receptors involved in oxidative stress pathways and microbial resistance mechanisms. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects .

Several compounds are structurally related to 4,5-diphenyl-1,3-thiazolidine-2-thione. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
4-Methylthiazolidine-2-thioneContains a methyl group at position 4Exhibits different solubility properties
5-Benzylthiazolidine-2-thioneBenzyl group at position 5Enhanced lipophilicity compared to diphenyl
4,5-Dimethylthiazolidine-2-thioneTwo methyl groups at positions 4 and 5Potentially lower biological activity
4-Pyridylthiazolidine-2-thionePyridine ring substitution at position 4Increased interaction with biological targets

These compounds share the thiazolidine core but differ in substituents that influence their chemical behavior and biological activity .

The uniqueness of 4,5-diphenyl-1,3-thiazolidine-2-thione lies in its specific arrangement of phenyl groups which may enhance its stability and reactivity compared to other derivatives.

Catalytic Approaches in Solvent-Free Systems

Solvent-free catalytic methods have emerged as sustainable pathways for synthesizing 4,5-diphenyl-1,3-thiazolidine-2-thione. A prominent strategy involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst, enabling the cyclization of α-tertiary propargylamines with carbon disulfide under ambient conditions. This method eliminates the need for volatile organic solvents, aligning with green chemistry principles. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the propargylamine nitrogen on carbon disulfide to form a dithiocarbamate intermediate, followed by (2) a 5-exo-dig cyclization to yield the thiazolidine-2-thione core (Figure 1). Density functional theory (DFT) calculations corroborate this pathway, identifying the nucleophilic attack as the rate-determining step.

A comparative analysis of one-pot versus stepwise protocols reveals trade-offs between yield and practicality. The one-pot approach, which combines propargylamine synthesis and cyclization, achieves moderate yields (49–61%) but simplifies purification by avoiding intermediate isolation. In contrast, the stepwise method affords higher yields (up to 95%) but requires additional handling steps. For example, 2a (4,5-diphenyl-1,3-thiazolidine-2-thione) is obtained in 83% yield via the stepwise route compared to 51% in the one-pot system.

Table 1: Yield Comparison for Solvent-Free Syntheses of 4,5-Diphenyl-1,3-thiazolidine-2-thione

MethodCatalystTemperature (°C)Time (h)Yield (%)
Stepwise CyclizationDABCO25683
One-Pot SynthesisDABCO25651
Continuous ProcessNone100295

An alternative solvent-free method employs a continuous-flow system, where amino alcohols react with carbon disulfide at elevated temperatures (100–200°C) under pressure. This approach achieves near-quantitative yields (95%) by optimizing gas-liquid phase interactions, demonstrating scalability for industrial applications.

Mechanochemical Synthesis Strategies

Mechanochemical synthesis, which relies on mechanical force to drive reactions, remains underexplored for 4,5-diphenyl-1,3-thiazolidine-2-thione. Current literature lacks explicit reports of ball-milling or grinding techniques applied to this compound. However, the solvent-free DABCO-catalyzed method described in Section 1.1 shares conceptual parallels with mechanochemistry, as both avoid solvents and emphasize energy efficiency. Future research could adapt existing protocols by substituting thermal activation with mechanical energy, potentially reducing reaction times and improving atom economy.

Post-Functionalization Techniques for Structural Diversification

Post-functionalization of 4,5-diphenyl-1,3-thiazolidine-2-thione enables the introduction of diverse substituents, enhancing its applicability. While specific examples targeting this compound are scarce, general strategies for thiazolidine-2-thione derivatization include:

  • N-Alkylation/Arylation: The sulfur atom in the thione group can act as a nucleophile, facilitating alkylation or arylation reactions. For instance, treatment with alkyl halides under basic conditions may yield sulfides or sulfonium salts.
  • Oxidation Reactions: Controlled oxidation of the thione group could generate sulfoxides or sulfones, altering electronic properties for materials science applications.
  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the phenyl substituents could introduce functional groups such as halides or boronic acids, enabling further conjugation.

Despite these possibilities, systematic studies on 4,5-diphenyl-1,3-thiazolidine-2-thione derivatives are limited. Computational modeling, such as quantitative structure-activity relationship (QSAR) analyses, could guide the design of targeted modifications.

Density Functional Theory Analysis of Electronic Configuration

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 4,5-diphenyl-1,3-thiazolidine-2-thione [2] [3]. The electronic configuration analysis reveals critical information about the molecular orbital characteristics and electron distribution patterns within the thiazolidine framework [4].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies represent fundamental electronic properties that govern the compound's reactivity and interaction potential [4] [5]. Computational studies using Density Functional Theory methods with B3LYP functional and 6-31G basis sets have demonstrated that thiazolidine-2-thione derivatives exhibit distinctive electronic characteristics [6] [7]. The energy gap between frontier orbitals directly correlates with the compound's chemical stability and electronic transitions [5].

Electronic PropertyCalculated ValueComputational MethodReference
Molecular Weight271.4 g/molPubChem Calculation [1]
Topological Polar Surface Area69.4 ŲCactvs Calculation [1]
XLogP3-AA3.9XLogP3 Method [1]
Heavy Atom Count18PubChem Analysis [1]
Rotatable Bond Count2Cactvs Analysis [1]

The molecular electrostatic potential mapping reveals regions of electron density distribution and identifies sites susceptible to electrophilic and nucleophilic attacks [4] [8]. Density Functional Theory calculations have shown that the thione group exhibits significant electron density, making it an active site for molecular interactions [9]. The diphenyl substituents contribute to the overall electronic delocalization and influence the compound's electronic properties through conjugation effects [5].

Natural Bond Orbital analysis provides detailed information about electron localization and delocalization patterns within the molecular framework [4]. The analysis reveals that the sulfur atoms in the thiazolidine ring possess significant electron density, contributing to the compound's coordination potential with metal centers [10]. The carbon-sulfur bonds exhibit partial double-bond character due to resonance effects within the heterocyclic system [9].

Mulliken charge distribution analysis demonstrates that specific atoms carry partial charges that influence intermolecular interactions [5]. The nitrogen atom typically exhibits a negative partial charge, while the sulfur atoms show variable charge distribution depending on their bonding environment [5]. These charge distributions directly impact the compound's ability to form hydrogen bonds and coordinate with biological targets [4].

Molecular Docking Studies with Biological Targets

Molecular docking investigations have explored the interaction potential of 4,5-diphenyl-1,3-thiazolidine-2-thione with various biological targets [11] [12]. These computational studies provide insights into binding affinities, interaction modes, and potential therapeutic applications [11].

Penicillin binding protein interactions have been extensively studied using molecular docking approaches [11]. The compound demonstrates binding energies ranging from -5.2 to -7.5 kcal/mol with different penicillin binding protein variants [11]. These binding studies reveal that the thiazolidine ring forms critical hydrogen bonds with amino acid residues in the protein active sites [11].

Target ProteinBinding Energy (kcal/mol)Key InteractionsAmino Acid Residues
Penicillin Binding Protein 4 (E. coli)-5.2 to -6.6Hydrogen bonds, Carbon-hydrogen bondsASN308, SER303, SER420
Penicillin Binding Protein 4 (S. aureus)-5.6 to -7.5Hydrogen bonds, Pi-interactionsSER75, SER116, ARG186
Alpha-amylase-4.00 to -4.67Hydrogen bonds, Hydrophobic interactionsHIS201, GLU233, TYR62
Alpha-glucosidase-2.5 to -3.7Hydrogen bonds, Pi-stackingTRP288, ARG300, ASP297

The docking studies reveal that thiazolidine derivatives can interact with multiple enzyme systems through diverse binding mechanisms [12]. The phenyl substituents participate in pi-pi stacking interactions with aromatic amino acid residues, while the heterocyclic ring engages in hydrogen bonding with polar residues [11] [12]. These interactions contribute to the overall binding stability and selectivity of the compound [11].

Carbonic anhydrase binding studies have demonstrated that thiazolidine-2-thione derivatives exhibit inhibitory potential against tumor-associated carbonic anhydrase IX [13]. The molecular docking results indicate that the compound can occupy the enzyme active site through complementary interactions with critical catalytic residues [13]. The binding affinity correlates with structural modifications and electronic properties of the thiazolidine framework [13].

Protein tyrosine phosphatase 1B represents another significant target for thiazolidine-2-thione derivatives [7]. Molecular docking studies reveal binding energies and interaction patterns that suggest potential therapeutic applications [7]. The compound demonstrates favorable binding orientations within the enzyme active site, forming stabilizing interactions with key amino acid residues [7].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling has been employed to establish correlations between molecular descriptors and biological activities of thiazolidine-2-thione derivatives [6] [14] [15]. These computational models provide predictive frameworks for designing compounds with enhanced biological properties [6].

The development of Quantitative Structure-Activity Relationship models involves the calculation of diverse molecular descriptors that encode structural, electronic, and physicochemical properties [6] [7]. For thiazolidine-2,4-dione derivatives, which share structural similarities with thiazolidine-2-thione compounds, multiple regression analysis has identified key descriptors influencing biological activity [6] [15].

Molecular DescriptorTypeSignificanceCorrelation
PolarizabilityElectronicHighPositive correlation with activity
Molar VolumeStericModerateVariable correlation
Hydration EnergyThermodynamicHighNegative correlation
HOMO EnergyElectronicHighInfluences reactivity
LUMO EnergyElectronicHighAffects electron acceptance
Atomic ChargesElectronicModerateSite-specific interactions

The correlation coefficient values for well-developed Quantitative Structure-Activity Relationship models range from 0.90 to 0.99, indicating strong predictive capabilities [6] [14]. Multiple linear regression analysis has identified that polarizability, molar volume, hydration energy, and frontier orbital energies significantly contribute to biological activity prediction [6].

Artificial neural network approaches have been applied to develop non-linear Quantitative Structure-Activity Relationship models for thiazolidine derivatives [6]. These models demonstrate improved predictive performance compared to linear regression methods, with correlation coefficients exceeding 0.99 in some cases [6]. The neural network models can capture complex relationships between molecular structure and biological activity that may not be apparent in linear correlations [6].

Molecular descriptors related to electronic properties, such as Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, show strong correlations with antitubercular activity in thiazolidine-4-one derivatives [14]. The energy gap between frontier orbitals influences the compound's ability to participate in electron transfer processes and interact with biological targets [14]. Compounds with smaller energy gaps typically exhibit enhanced biological activity due to increased reactivity [5].

The Quantitative Structure-Activity Relationship models have identified that surface area descriptors, electronegativity parameters, and halogen substitution patterns significantly influence biological activity [14]. These findings provide guidance for rational drug design and optimization of thiazolidine-based therapeutic agents [14] [15]. The models demonstrate that careful consideration of molecular descriptors can lead to the development of compounds with improved pharmacological profiles [6] [15].

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.04894177 g/mol

Monoisotopic Mass

271.04894177 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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